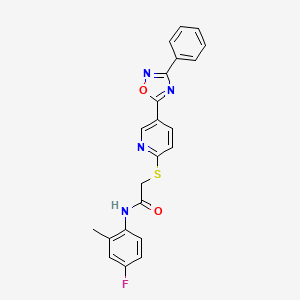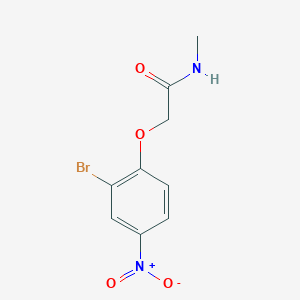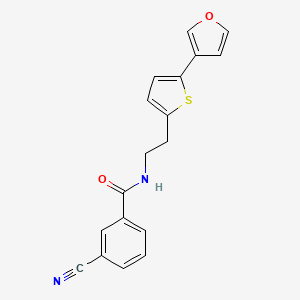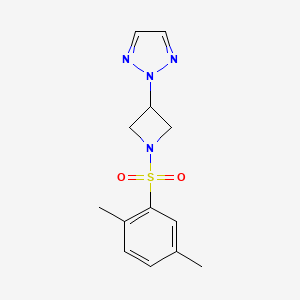![molecular formula C17H15ClN4OS B2694820 1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207040-30-9](/img/structure/B2694820.png)
1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of triazole derivatives, closely related to the chemical structure , is in the field of corrosion inhibition. A study demonstrated that triazole derivatives are highly effective in inhibiting corrosion of mild steel in acidic media. The compound 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole showed remarkable inhibition efficiencies, with performance varying based on the acidic environment. The inhibition mechanism was explored through electrochemical methods, weight loss measurements, and adsorption behavior analyses, indicating that these derivatives adhere to metal surfaces, reducing corrosion rates significantly (Lagrenée et al., 2002).
Antimycobacterial Activity
Triazole compounds have been explored for their antimycobacterial potential. A synthesis and evaluation of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole against Mycobacterium tuberculosis and other strains revealed moderate to slight activity. These findings suggest a potential pathway for developing new antimycobacterial agents, albeit with a focus on enhancing potency and reducing toxicity (Klimesová et al., 2004).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of triazole derivatives is ongoing. Synthesis of new triazole compounds has shown varying degrees of effectiveness against different microorganisms, highlighting the potential of these molecules in developing new antimicrobial agents. Their structure-activity relationship provides valuable insights into designing more effective compounds for treating infections and preventing disease spread in agricultural and medical settings (Bektaş et al., 2007).
Agricultural Applications
In agriculture, triazole derivatives, similar to the molecule of interest, have been utilized as fungicides for crop protection. Studies on carbendazim and tebuconazole, compounds with structural similarities to triazoles, encapsulated in nanoparticle carriers, demonstrated altered release profiles, reduced environmental and human toxicity, and improved efficiency in preventing fungal diseases. This innovative approach suggests a promising future for the use of triazole derivatives in sustainable agriculture (Campos et al., 2015).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-24-15-8-2-12(3-9-15)10-19-17(23)16-11-22(21-20-16)14-6-4-13(18)5-7-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCCXBXDIRCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)
![(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone](/img/structure/B2694745.png)
![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)


